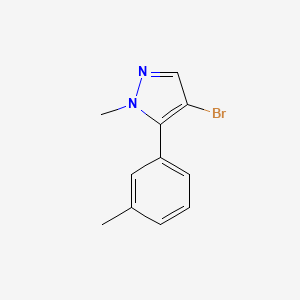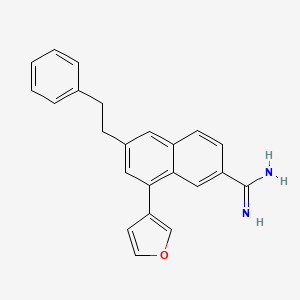
8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation or acylation reaction.
Introduction of the furan ring: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling.
Attachment of the phenylethyl group: This can be done through a Grignard reaction or a similar organometallic reaction.
Formation of the carboximidamide group: This step might involve the reaction of a nitrile with an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone, while reduction of the carboximidamide group could produce an amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of advanced materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(Furan-3-yl)naphthalene-2-carboximidamide: Lacks the phenylethyl group.
6-(2-Phenylethyl)naphthalene-2-carboximidamide: Lacks the furan ring.
8-(Furan-3-yl)-naphthalene-2-carboxamide: Has a carboxamide group instead of a carboximidamide group.
Uniqueness
8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide is unique due to the presence of both the furan ring and the phenylethyl group, which can impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall stability.
Propriétés
Numéro CAS |
823236-34-6 |
|---|---|
Formule moléculaire |
C23H20N2O |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
8-(furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C23H20N2O/c24-23(25)19-9-8-18-12-17(7-6-16-4-2-1-3-5-16)13-21(22(18)14-19)20-10-11-26-15-20/h1-5,8-15H,6-7H2,(H3,24,25) |
Clé InChI |
SEMRDESNSNIQCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC(=C3C=C(C=CC3=C2)C(=N)N)C4=COC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


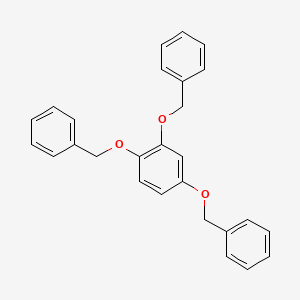
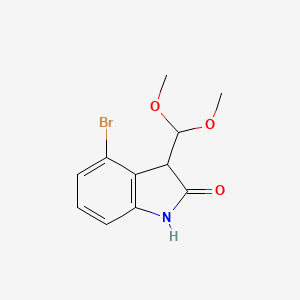


![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
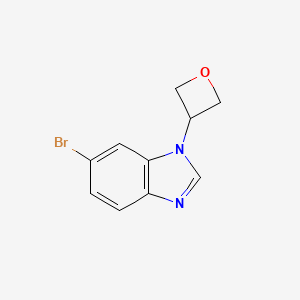

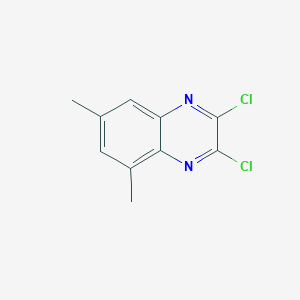
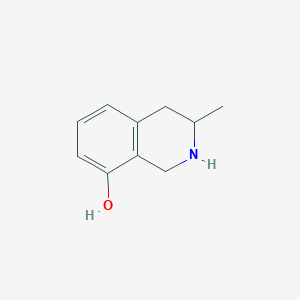

![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)

